molecular formula C9H6ClF3N2S B1411181 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1823188-26-6

8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No. B1411181
CAS RN: 1823188-26-6
M. Wt: 266.67 g/mol
InChI Key: FNYQEAIUCOTZLK-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various chemical reactions including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,5-a]pyridine derivatives can vary widely depending on the specific substituents attached to the imidazo[1,5-a]pyridine core .

Scientific Research Applications

Potential as a Glucagon-like Peptide 1 Receptor Agonist

A study by Gong, Y. et al. (2011) identified a novel core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives, which has shown potential as a glucagon-like peptide 1 receptor (GLP-1R) activator. This compound has demonstrated effects in increasing GLP-1 secretion, thereby increasing glucose responsiveness, which may have potential as an anti-diabetic treatment agent (Gong, Y., Cheon, H., Lee, Taeho, & Kang, N., 2011).

Crystal Structure Analysis

Research by Fun, H. et al. (2011) on 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, a compound related to 8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine, analyzed its crystal structure. The study revealed that the imidazo[1,2-a]pyridine group is essentially planar, with the F atoms in the trifluoromethyl group being disordered over two sets of sites (Fun, H., Rosli, M., Kumar, D., Prasad, D. J., & Nagaraja, G. K., 2011).

Pharmacophore Model Development

In 2010, Gong, Y. et al. conducted a study that involved screening 10,000 heterocyclic small molecules, including this compound derivatives. This study contributed to the development of a pharmacophore model for GLP-1R agonists, which could be significant in diabetes treatment (Gong, Y., Cheon, H., Lee, Taeho, & Kang, N., 2010).

Synthesis for Biological Studies

The synthesis of novel 1,2,3‐Triazole/Isoxazole‐Functionalized Imidazo[4,5‐b]pyridin‐2(3H)‐one derivatives, which includes derivatives of this compound, was explored by Banda, V. et al. (2016). This synthesis aimed to produce compounds for screening in antimicrobial and anticancer activity studies, demonstrating the compound's versatility in medicinal chemistry (Banda, V., Gautham, S., Pillalamarri, S., Chavva, K., & Banda, N., 2016).

Chemical Structure Analysis and Synthesis

Research by Kakehi, A. et al. (2010) involved the preparation of new nitrogen-bridged heterocycles, including derivatives of this compound. This study focused on the chemical structure and synthesis of these compounds, providing insight into their potential applications in various chemical and pharmaceutical fields (Kakehi, A., Suga, H., Okumura, Y., Itoh, Kennosuke, Kobayashi, Kouji, Aikawa, Yoshihiro, & Misawa, Kotaro, 2010).

Fluorescent Probe Development

The development of imidazo[1,5-a]pyridine-based fluorescent probes for investigating membrane dynamics and health was explored in a study by Renno, G. et al. (2022). This research underscores the potential use of this compound derivatives in creating emissive compounds for biological and optoelectronic applications (Renno, G., Cardano, Francesca, Volpi, G., Barolo, C., Viscardi, G., & Fin, A., 2022).

Mechanism of Action

Future Directions

The imidazo[1,5-a]pyridine scaffold has shown promise in various applications such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Further investigations on the use of imidazo[1,5-a]pyridine scaffold are encouraged .

Biochemical Analysis

Biochemical Properties

8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the overall metabolic activity of the cell, impacting processes such as energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation within specific cellular compartments . The transport and distribution of the compound are crucial for its biological activity, as they determine its availability to interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

8-chloro-3-methylsulfanyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2S/c1-16-8-14-3-7-6(10)2-5(4-15(7)8)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYQEAIUCOTZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2N1C=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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